Product packaging for 2-Methoxyhexa-1,5-diene(Cat. No.:CAS No. 79368-59-5)

2-Methoxyhexa-1,5-diene

Cat. No.: B14446656
CAS No.: 79368-59-5
M. Wt: 112.17 g/mol
InChI Key: NIQFWBVDKFVNNV-UHFFFAOYSA-N
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Description

Significance of Diene Systems in Synthetic and Materials Science

Dienes are crucial building blocks in organic synthesis and polymer science. Their importance stems from the unique reactivity conferred by the presence of two double bonds. Depending on the relative position of these bonds, dienes are classified as conjugated, isolated, or cumulated, with each class exhibiting distinct chemical behaviors.

Conjugated dienes, where the double bonds are separated by a single bond, are particularly noteworthy due to their ability to participate in a variety of pericyclic reactions, most famously the Diels-Alder reaction. libretexts.orgsinica.edu.twpageplace.de This reaction allows for the stereocontrolled formation of six-membered rings, a common motif in numerous natural products and pharmaceuticals. Beyond cycloadditions, dienes are susceptible to electrophilic additions, which can proceed via 1,2- or 1,4-addition pathways, leading to a diverse array of functionalized products.

In materials science, dienes are fundamental monomers in the production of a wide range of polymers. For instance, 1,3-butadiene (B125203) and isoprene (B109036) are precursors to synthetic rubbers like polybutadiene (B167195) and polyisoprene, which are indispensable in the tire industry and for the manufacturing of other elastomeric materials. The incorporation of functional groups into diene monomers allows for the synthesis of polymers with tailored properties, such as altered polarity, thermal stability, and adhesive characteristics.

Positioning 2-Methoxyhexa-1,5-diene within the Landscape of Functionalized Dienes

This compound, with the chemical formula C₇H₁₂O, is an isolated diene featuring a methoxy (B1213986) group at the 2-position. The presence of the methoxy group, a strong electron-donating group, on one of the double bonds (a vinyl ether moiety) significantly influences the compound's electronic properties and reactivity compared to its non-functionalized counterpart, 1,5-hexadiene (B165246).

The vinyl ether component of this compound makes it an electron-rich olefin, which can enhance its reactivity in certain chemical transformations. While direct and extensive research on this compound is not widely published, its structure suggests potential applications in several areas of organic synthesis. For instance, the electron-rich double bond could be particularly reactive towards electrophiles. Furthermore, the presence of two distinct double bonds—one electron-rich and one unfunctionalized—offers the potential for selective chemical modifications.

The table below provides a summary of the key properties of this compound and a related, well-studied diene, 2-methylhexa-1,5-diene, for comparative purposes.

PropertyThis compound2-Methylhexa-1,5-diene
Molecular Formula C₇H₁₂OC₇H₁₂
Molar Mass 112.17 g/mol 96.17 g/mol ontosight.ai
CAS Number 79368-59-5 chemsrc.com4049-81-4 nih.govepa.gov
Key Functional Group MethoxyMethyl
Classification Isolated Diene, Vinyl EtherIsolated Diene

The strategic placement of the methoxy group in this compound positions it as a potentially valuable, functionalized building block. Its unique electronic and structural features suggest that further investigation into its synthesis and reactivity could unveil novel applications in organic synthesis and polymer chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O B14446656 2-Methoxyhexa-1,5-diene CAS No. 79368-59-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79368-59-5

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

2-methoxyhexa-1,5-diene

InChI

InChI=1S/C7H12O/c1-4-5-6-7(2)8-3/h4H,1-2,5-6H2,3H3

InChI Key

NIQFWBVDKFVNNV-UHFFFAOYSA-N

Canonical SMILES

COC(=C)CCC=C

Origin of Product

United States

Reactivity and Mechanistic Organic Chemistry of 2 Methoxyhexa 1,5 Diene

Cycloaddition Reactions Involving 2-Methoxyhexa-1,5-diene

Cycloaddition reactions are a cornerstone of organic synthesis, enabling the construction of cyclic molecules in a single step. williams.edu this compound can participate in these reactions in several ways, leveraging its diene system and the electronic influence of the methoxy (B1213986) group.

Diels-Alder Reactions with this compound as a Diene or Dienophile

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. chim.itlibretexts.org The reactivity in these reactions is typically enhanced when one component is electron-rich (the diene) and the other is electron-poor (the dienophile). libretexts.org

This compound, with its electron-donating methoxy group, can function as the electron-rich diene component. The presence of this group increases the energy of the highest occupied molecular orbital (HOMO) of the diene, facilitating the reaction with electron-deficient dienophiles. libretexts.org Conversely, while less common, it could potentially act as a dienophile, particularly when paired with a highly electron-rich diene.

The stereospecificity of the Diels-Alder reaction is a key feature, with the stereochemistry of the reactants being preserved in the product. msu.edu The reaction generally proceeds through a concerted mechanism, where bond formation and breaking occur in a single step. msu.edu

Sigmatropic Rearrangements in this compound Systems

Sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma-bonded atom or group migrates across a π-electron system. wikipedia.orghcpgcollege.edu.in These reactions are classified by an order term [i,j], which denotes the migration of a σ-bond to a new position (i-1) and (j-1) atoms away from its original location. wikipedia.org

A prominent example relevant to the this compound system is the Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement. numberanalytics.comwikipedia.org This reaction typically involves the thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a concerted, six-membered cyclic transition state, often favoring a chair-like geometry. wikipedia.orgacs.orgsandiego.edu Computational studies have shown that the preference for a chair over a boat transition state can be significant. sandiego.edu

The Cope rearrangement, another nih.govnih.gov-sigmatropic rearrangement, involves the reorganization of a 1,5-diene. wikipedia.orglibretexts.org The presence of substituents can influence the equilibrium of the reaction. masterorganicchemistry.com

Sigmatropic RearrangementDescriptionKey Features
Claisen Rearrangement A nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether. wikipedia.orgmasterorganicchemistry.comForms a γ,δ-unsaturated carbonyl compound. wikipedia.org Proceeds through a highly ordered, cyclic transition state. wikipedia.org
Cope Rearrangement A nih.govnih.gov-sigmatropic rearrangement of a 1,5-diene. wikipedia.orglibretexts.orgOften an equilibrium process, but can be driven by the formation of a more stable alkene. masterorganicchemistry.com
numberanalytics.comwikipedia.org Hydrogen Shift The migration of a hydrogen atom across a five-atom π-system. stereoelectronics.orgThermally allowed to proceed suprafacially. stereoelectronics.org

Intramolecular Cycloadditions (e.g., [2+3] Trimethylenemethane Diyl Mediated Processes)

Intramolecular cycloadditions offer an efficient pathway to complex polycyclic structures. One notable example involves the use of trimethylenemethane (TMM) diyl intermediates in [2+3] cycloadditions. These reactions can be initiated from precursors like 1,1-dibromo-2-methylhexa-1,5-diene. nih.gov

The process involves the generation of an alkylidene carbene from a suitable precursor, which then forms a TMM diyl. This reactive intermediate can subsequently undergo an intramolecular [2+3] cycloaddition with a tethered olefin to construct polyquinane structures. nih.gov The connectivity of the second double bond dictates whether linearly or angularly fused triquinanes are formed. nih.gov These tandem cycloaddition strategies allow for a significant increase in molecular complexity in a single transformation. nih.gov

Olefin Metathesis Reactions of this compound

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of carbon-carbon double bonds. mcgill.ca It has become a vital tool in organic synthesis for the formation of various cyclic and acyclic compounds.

Ring-Closing Metathesis (RCM) for Macrocycle Formation

Ring-closing metathesis (RCM) is a widely used variation of olefin metathesis for synthesizing unsaturated rings, ranging from 5-membered to large macrocycles. organic-chemistry.orgwikipedia.org The reaction involves the intramolecular metathesis of a diene, catalyzed by metal complexes, typically containing ruthenium or molybdenum. nih.govorganic-chemistry.org The driving force for the reaction is often the formation of a volatile byproduct, such as ethylene (B1197577). wikipedia.org

RCM is particularly valuable for the synthesis of macrocycles, which can be challenging to prepare using other methods. nih.gov The stereoselectivity of the resulting double bond (E or Z) can be influenced by the catalyst and reaction conditions. nih.govnih.gov For instance, certain molybdenum-based catalysts have been shown to favor the formation of E-alkenes in macrocyclization. nih.gov Challenges in RCM for macrocyclization include the potential for competing dimerization, which can be minimized by using slow addition techniques and dilute reaction conditions. drughunter.com

RCM Catalyst TypeCommon ApplicationSelectivity Control
Grubbs Catalysts (Ru-based) General purpose RCM, tolerant of various functional groups. organic-chemistry.orgCan be influenced by catalyst generation and additives. drughunter.com
Schrock Catalysts (Mo-based) Highly active, can be used for challenging substrates.Can provide high E-selectivity in macrocyclizations. nih.gov
Hoveyda-Grubbs Catalysts (Ru-based) Increased stability and recyclability.Often show good performance in various RCM reactions. drughunter.com

Cross-Metathesis Applications with this compound

Cross-metathesis (CM) is an intermolecular variant of olefin metathesis that occurs between two different alkenes. This reaction is a powerful tool for creating new carbon-carbon double bonds and accessing a wide range of functionalized olefins.

In the context of this compound, CM could be employed to react one or both of its terminal double bonds with another olefin. This would allow for the introduction of various functional groups and the extension of the carbon chain. The success and selectivity of CM reactions depend on several factors, including the nature of the catalyst and the relative reactivity of the olefin coupling partners.

Mechanistic Aspects of Metathesis Catalysis with Methoxy-Substituted Dienes

The participation of this compound in olefin metathesis reactions is governed by the electronic properties of its enol ether moiety. Olefin metathesis, which proceeds via the well-established Chauvin mechanism, involves the formation of a key metallacyclobutane intermediate through the reaction of an alkene with a metal-alkylidene catalyst (e.g., Grubbs or Schrock catalysts). The presence of the methoxy group on one of the double bonds introduces significant electronic perturbation that influences several stages of the catalytic cycle.

The C1=C2 double bond in this compound is highly electron-rich due to the powerful electron-donating resonance effect (+R) of the adjacent methoxy group. This increased nucleophilicity can affect the initial coordination of the diene to the electrophilic metal center of the catalyst. While stronger coordination can facilitate the reaction, it also presents a risk. Certain ruthenium-based catalysts are known to be sensitive to electron-rich, heteroatom-substituted olefins, sometimes leading to catalyst deactivation through the formation of stable, off-cycle Fischer carbene complexes.

In the context of Acyclic Diene Metathesis (ADMET) polymerization, this compound would be expected to react preferentially through its less-substituted and electronically normal C5=C6 double bond with many standard catalysts to avoid catalyst inhibition issues associated with the enol ether. However, in cross-metathesis (CM) reactions, the distinct electronic nature of the two double bonds can be exploited. For instance, reacting this compound with an electron-poor olefin partner could favor selective reaction at the electron-rich enol ether terminus. The primary mechanistic challenge remains balancing the desired reactivity with potential catalyst poisoning, a common consideration for functionalized dienes in metathesis.

Electrophilic and Radical Reactions of this compound

Functionalization via Electrophilic Addition Pathways

The reactivity of this compound towards electrophiles is overwhelmingly dominated by the enol ether functionality (C1=C2). The methoxy group acts as a potent activating group, rendering the C1=C2 double bond significantly more nucleophilic than the isolated C5=C6 terminal alkene. Consequently, electrophilic additions occur selectively at the methoxy-substituted double bond.

The mechanism follows Markovnikov's rule, but the regioselectivity is dictated by the formation of a highly stabilized carbocationic intermediate. The electrophile (E⁺) adds to the C1 position, leading to the formation of a cation at the C2 position. This tertiary carbocation is exceptionally stabilized through resonance by the lone pair of electrons on the adjacent oxygen atom, forming a stable oxocarbenium ion. This intermediate is far more stable than the secondary carbocation that would result from addition to the C5=C6 bond. The subsequent attack by a nucleophile (Nu⁻) at the C2 position completes the addition.

This predictable reactivity allows for the selective functionalization of the diene. For example, hydrohalogenation with hydrogen bromide proceeds rapidly to yield 2-bromo-2-methoxyhexane as the sole major product. Similarly, acid-catalyzed hydration leads to the formation of a ketone after hydrolysis of the initial hemiacetal.

Table 1: Representative Electrophilic Addition Reactions of this compound
Reagent(s)ConditionsMajor ProductIntermediate Type
HBr (Hydrogen Bromide)Anhydrous, non-polar solvent2-Bromo-2-methoxyhexaneOxocarbenium ion
Br₂ (Bromine)CH₂Cl₂, 0 °C1,2-Dibromo-2-methoxyhexaneOxocarbenium ion (after bromonium ion opening)
H₃O⁺ (e.g., H₂SO₄/H₂O)Aqueous acid, heatHexan-2-one (after hydrolysis)Oxocarbenium ion

Investigations into Radical-Mediated Transformations

The behavior of this compound under radical conditions presents a different regiochemical challenge compared to its electrophilic reactions. In radical additions, the selectivity is determined by the stability of the radical intermediate formed upon addition of the initiating radical (X•) to one of the double bonds.

There are two primary sites for radical attack:

Attack at the C1=C2 (enol ether) bond: Addition of X• to C1 generates a radical at C2. This radical is stabilized by resonance with the adjacent oxygen atom's lone pair, a stabilizing 'captodative' effect (in a broad sense, as oxygen is the 'dative' donor).

Attack at the C5=C6 (terminal alkene) bond: Addition of X• to C6 generates a secondary radical at C5.

The oxygen-stabilized radical at C2 is generally more stable than the secondary alkyl radical at C5. Therefore, radical additions are predicted to occur preferentially at the C1 position of the enol ether moiety. This is the opposite of the "anti-Markovnikov" regioselectivity often observed in radical additions to simple alkenes (like HBr addition to 1-alkenes), as the directing effect here is the stability of the C2 radical, not the terminal C1 radical.

This reactivity has been investigated for transformations such as radical-initiated cyclizations or intermolecular additions. For example, the addition of a thiol (RSH) under radical initiation (e.g., with AIBN) is expected to yield the adduct at the C1 position.

Table 2: Predicted Outcomes of Radical-Mediated Reactions
Radical SourceInitiatorPredicted Major ProductKey Radical Intermediate
HBrPeroxides (ROOR)1-Bromo-2-methoxyhexaneOxygen-stabilized C2 radical
R-SH (Thiol)AIBN, heat2-Methoxy-1-(organothio)hexaneOxygen-stabilized C2 radical
CBrCl₃AIBN, heat1,1,1-Trichloro-3-methoxy-3-vinylheptane (from attack at C5=C6)Secondary C5 radical (outcome may vary with radical polarity)

Note: The outcome with highly electrophilic radicals like •CCl₃ can sometimes favor addition to the more nucleophilic C5=C6 double bond, highlighting the complexity of these reactions.

Influence of the Methoxy Group on Reactivity and Regioselectivity

The methoxy group is the single most important architectural feature controlling the chemical reactivity of this compound. Its influence stems from its dual electronic nature: a weak, electron-withdrawing inductive effect (-I) and a powerful, electron-donating resonance effect (+R). In reactions involving the π-system, the resonance effect is dominant.

In Electrophilic Reactions:

Reactivity Control: The +R effect massively increases the electron density of the C1=C2 double bond, making it an extremely potent nucleophile. This directs electrophiles to attack this bond exclusively over the electronically "normal" C5=C6 bond.

Regioselectivity Control: The +R effect provides profound resonance stabilization to the carbocationic intermediate formed at the C2 position (an oxocarbenium ion). This stabilization ensures that the electrophile adds to C1, locking in a specific and predictable regiochemical outcome.

In Radical Reactions:

Reactivity and Regioselectivity Control: The influence is more nuanced but still significant. The lone pairs on the oxygen atom can delocalize to stabilize an adjacent radical center at C2. This stabilization makes the formation of the C2 radical intermediate kinetically favorable. Consequently, radical species preferentially add to the C1 position to generate this stabilized intermediate.

Table 3: Summary of the Methoxy Group's Influence
Reaction TypeDominant Electronic EffectSite of ReactionKey Stabilized IntermediateRegiochemical Outcome
Electrophilic AdditionResonance Donation (+R)C1=C2 (Enol Ether)C2 Oxocarbenium IonElectrophile adds to C1
Radical AdditionResonance StabilizationC1=C2 (Enol Ether)C2 RadicalRadical adds to C1

Applications of 2 Methoxyhexa 1,5 Diene in Organic Synthesis

2-Methoxyhexa-1,5-diene as a Building Block in Complex Molecule Synthesis

The strategic placement of reactive sites within this compound allows for its effective use in the assembly of intricate molecular frameworks. Its utility is particularly evident in stereoselective reactions and the total synthesis of biologically active compounds.

Stereoselective Synthesis of Advanced Intermediates

A notable application of a derivative of this compound is in the stereoselective synthesis of δ- and ε-amino ketone derivatives. Research has demonstrated that functionalized organolithium compounds derived from 6-chloro-2-methoxyhex-1-ene, a chlorinated analog of this compound, can undergo addition to N-tert-butanesulfinyl aldimines. nih.govresearchgate.net This reaction, followed by the hydrolysis of the enol ether, yields the desired amino ketone derivatives with moderate yields and diastereoselectivities. nih.govresearchgate.net

The synthesis of the key precursor, 6-chloro-2-methoxyhex-1-ene, is achieved through the oxymercuration of 6-chlorohex-1-yne using mercury(II) acetate (B1210297) in methanol (B129727), followed by a reduction step. nih.gov The subsequent reaction with chiral N-tert-butanesulfinyl imines proceeds via a functionalized organolithium intermediate. nih.govresearchgate.net The diastereoselectivity of this addition is crucial for establishing the stereochemistry of the final products.

The table below summarizes the synthesis of N-tert-butanesulfinyl ε-amino ketone derivatives using this methodology. nih.gov

Aldimine (5)Product (9)Yield (%)dr
5a (Ar = Ph)9a 8260:40
5b (Ar = 4-MeC₆H₄)9b 6555:45
5c (Ar = 4-MeOC₆H₄)9c 7555:45
5d (Ar = 4-ClC₆H₄)9d 7160:40
5e (Ar = 2-thienyl)9e 6855:45
5f (Ar = cyclohexyl)9f 4565:35
5g (Ar = i-Pr)9g 5160:40

Role in the Total Synthesis of Natural Products and Pharmaceuticals

The synthetic utility of the ε-amino ketone derivatives obtained from the this compound framework is highlighted by their application in the total synthesis of natural products. nih.govresearchgate.net Specifically, these intermediates have been successfully employed in the stereoselective preparation of 2-substituted 6-methylpiperidines, a structural motif present in various alkaloids. nih.govmdpi.com

One prominent example is the synthesis of the natural alkaloids (+)- and (−)-isosolenopsin A. nih.govmdpi.com The synthesis utilizes the previously generated N-tert-butanesulfinyl ε-amino ketone derivatives. The established stereocenters in these intermediates guide the formation of the piperidine (B6355638) ring, ultimately leading to the target natural products in a stereoselective manner. nih.govmdpi.com This demonstrates the value of this compound as a starting material for accessing complex and biologically relevant molecules.

Catalytic Applications of this compound and its Derivatives

While direct, specific examples of this compound itself as a ligand in widespread catalytic applications are not extensively documented in the reviewed literature, the structural motifs it possesses—a diene and an enol ether—are of significant interest in catalysis. The principles governing the catalytic behavior of related compounds can shed light on the potential applications of this compound and its derivatives.

Ligand Design in Organometallic Catalysis for Stereoselective Transformations

The diene functionality in this compound allows it to act as a ligand for transition metals, forming organometallic complexes. semanticscholar.orggoogle.com The coordination of the diene to a metal center can influence the steric and electronic environment around the metal, which is a key principle in designing catalysts for stereoselective reactions. semanticscholar.org The development of chiral ligands is crucial for enantioselective catalysis, and dienes are a common scaffold for such ligands. nsf.gov For instance, chiral bisphosphine ligands derived from diene backbones are widely used in asymmetric hydrogenation and other transformations. nsf.gov

The presence of the methoxy (B1213986) group in this compound could also play a role in ligand design. This group can potentially act as a hemilabile coordinating group, where the oxygen atom can reversibly bind to the metal center. This hemilability can be advantageous in catalysis by stabilizing catalytic intermediates while also allowing for substrate binding and product release.

Investigation of Catalyst Activity and Selectivity in the Presence of Enol Ether Functionality

The enol ether moiety within this compound introduces an electron-rich double bond, which can significantly impact catalytic processes. Enol ethers are known to participate in various catalytic reactions, including cross-metathesis. beilstein-journals.org For example, the ene-yne cross-metathesis with ruthenium catalysts can proceed with enol ethers to form electron-rich dienes, which are valuable precursors for Diels-Alder reactions. beilstein-journals.org

The electronic properties of the enol ether can influence the activity and selectivity of a catalyst. The electron-donating nature of the methoxy group increases the electron density of the double bond, which can affect its reactivity in catalytic cycles. nih.govacs.org In reactions like palladium-catalyzed alkylation, silyl (B83357) enol ethers, which are structurally related to enol ethers, are used as nucleophiles. acs.org The nature of the enol ether and the ligands on the metal catalyst collectively determine the outcome of the reaction. acs.org

Furthermore, the presence of an enol ether can be compatible with certain catalytic systems. For example, cobalt-catalyzed heterodimerization reactions have been shown to be tolerant of silyl enol ethers. nih.gov The investigation of how the enol ether functionality of a ligand like this compound interacts with a metal center and influences the elementary steps of a catalytic cycle—such as oxidative addition, migratory insertion, and reductive elimination—is a key area of research for developing novel and efficient catalytic transformations.

Polymer Science and Advanced Materials Derived from 2 Methoxyhexa 1,5 Diene

Polymerization Pathways of 2-Methoxyhexa-1,5-diene

The polymerization of this compound can be approached through several modern catalytic routes. The presence of both terminal double bonds and a methoxy (B1213986) functional group dictates the choice of method and influences the final polymer architecture.

Acyclic Diene Metathesis (ADMET) Polymerization

Acyclic Diene Metathesis (ADMET) polymerization is a step-growth condensation reaction that is particularly well-suited for the polymerization of α,ω-dienes like this compound. wikipedia.org This method utilizes olefin metathesis to join monomer units, typically releasing a small, volatile molecule like ethylene (B1197577), which drives the reaction toward the formation of high molecular weight polymers. wikipedia.orgadvancedsciencenews.com

The success of ADMET polymerization heavily relies on the catalyst's tolerance to the functional groups present in the monomer. wikipedia.org Early metathesis catalysts were often sensitive to Lewis basic groups such as ethers. However, the development of robust ruthenium-based catalysts, such as Grubbs' catalysts, has expanded the scope of ADMET to include a wide array of functionalized monomers. wikipedia.orgacs.org These catalysts exhibit high tolerance to ethers, making the ADMET polymerization of this compound a feasible pathway for synthesizing unsaturated polyethers. acs.orgresearchgate.net

The reaction proceeds through the condensation of the terminal dienes, leading to a polyene structure with repeating units and the elimination of ethylene gas. wikipedia.org The stereochemistry of the newly formed internal double bonds (cis or trans) is dependent on the specific catalyst and reaction conditions employed. wikipedia.org For instance, the initial successful ADMET polymerization of 1,5-hexadiene (B165246) yielded a polymer with over 70% trans double bonds. wikipedia.orgchemeurope.com

Table 1: Representative Catalyst Systems for ADMET Polymerization of Dienes and Expected Polymer Characteristics

Catalyst SystemMonomer ExampleTypical Resulting StereochemistryReference
Grubbs' 1st Gen (RuCl₂(PCy₃)₂(CHPh))1,5-Hexadiene>70% trans wikipedia.org
Grubbs' 2nd Gen (RuCl₂(IMesH₂)(PCy₃)(CHPh))Alcohol-functionalized dienesNot specified acs.org
Cyclometalated Ru CatalystFunctionalized α,ω-dienesUp to 99% cis nih.gov

Frontal Polymerization Studies

Frontal polymerization is a process where a localized reaction zone self-propagates through a monomer mixture, converting it into a polymer. nih.govresearchgate.net This energy-efficient method is driven by the exothermicity of the polymerization reaction; an initial thermal or photo stimulus creates a "front" that sustains itself by transferring heat to the adjacent unreacted monomer. nih.govacs.org

Several polymerization mechanisms can support a frontal process, including free-radical, cationic, and ring-opening metathesis polymerizations. nih.gov While specific frontal polymerization studies on this compound are not extensively documented in the literature, its nature as a liquid monomer makes it a potential candidate for this technique. For some monofunctional liquid monomers, the addition of a crosslinking agent (a difunctional monomer) is necessary to sustain a stable front. zulmajimenez.com The viability of frontally polymerizing this compound would depend on factors such as its reaction exothermicity and the identification of a suitable high-temperature initiator system.

Catalytic Polymerization for Controlled Architectures and Stereochemistry

Beyond ADMET, other catalytic systems are crucial for controlling polymer architecture and stereochemistry. Ziegler-Natta catalysts, for example, are renowned for their ability to produce highly stereoregular polymers from dienes. libretexts.orglibretexts.orgwikipedia.org These systems, typically based on transition metals like titanium or yttrium combined with organoaluminum co-catalysts, can polymerize conjugated dienes to yield specific microstructures (e.g., 1,4-cis or 1,4-trans). wikipedia.orgrsc.orgacs.org However, classic Ziegler-Natta catalysts can be sensitive to Lewis basic functional groups, and the methoxy group in this compound could potentially interfere with the catalyst's activity.

More advanced catalyst designs have overcome these limitations. As noted, modern metathesis catalysts offer not only functional group tolerance but also a high degree of stereochemical control. nih.gov Recent research has identified highly stereoselective cyclometalated ruthenium catalysts capable of producing polymers with cis contents up to 99% via ADMET. nih.gov This level of control is significant, as the cis/trans stereochemistry of the double bonds in the polymer backbone profoundly impacts the material's thermal and mechanical properties. nih.gov Palladium-based catalysts have also been used for the cyclopolymerization of 1,6-dienes, creating polymers containing five-membered rings within the backbone. researchgate.net

Table 2: Comparison of Catalytic Systems for Diene Polymerization

Catalyst TypeTypical MetalsKey AdvantagePotential Challenge with Functionalized MonomersReference
Ziegler-NattaTi, Zr, Y, NdHigh stereocontrol (e.g., isotactic, syndiotactic)Potential for catalyst poisoning by Lewis bases libretexts.org, acs.org
Metathesis (Grubbs'/Schrock)Ru, MoExcellent functional group tolerance, tunable stereoselectivityCatalyst stability and turnover can be limitations acs.org, nih.gov
Palladium CatalystsPdCan promote unique cyclopolymerization pathwaysSubstrate scope can be limited researchgate.net

Oxidative Polymerization Investigations

Oxidative polymerization is a method that typically involves the coupling of monomers like phenols or anilines and is not a conventional pathway for polymerizing non-conjugated dienes such as this compound. However, polymerization under certain oxidative conditions can proceed via a free-radical mechanism. For instance, processes using hydrogen peroxide can initiate the polymerization of dienes by forming a hydroxyl radical, which attacks a double bond. google.com This pathway generates a carbon radical that propagates the chain. google.com While theoretically possible, dedicated studies investigating the specific oxidative polymerization of this compound are not prominent in the scientific literature.

Tailoring Polymer Properties through this compound Incorporation

The inclusion of the methoxy group on the hexadiene monomer is a deliberate structural modification designed to impart specific properties to the resulting polymer.

Influence of Methoxy Group on Polymer Structure and Functionality

The methoxy (-OCH₃) group, an ether functionality, is expected to have a significant impact on the final polymer's characteristics when compared to a simple polyalkenamer backbone.

Thermal Properties: The presence of methoxy side groups can disrupt the regular packing of polymer chains. This hindrance typically leads to a reduction in crystallinity and a lowering of both the melting temperature (Tm) and the glass transition temperature (Tg) by increasing the free volume within the material. kpi.ua

Solubility and Polarity: The ether linkage introduces polarity to the otherwise nonpolar hydrocarbon chain. This increased polarity is likely to enhance the polymer's solubility in more polar organic solvents and alter its surface properties. nih.gov The ether group can also increase localized segmental rotation along the polymer backbone, which can further improve solubility. nih.gov

Chemical and Mechanical Properties: The C-O-C ether bond in the methoxy group is generally stable but can offer a site for chemical modification or degradation under specific, harsh conditions (e.g., strong acids), a property not present in simple polyolefins. mdpi.comnih.gov While flexible ether linkages can enhance toughness, the pendant methoxy group may also affect mechanical properties by altering interchain interactions. mdpi.com

Electronic Properties: The methoxy group is an electron-donating substituent. In polymers with conjugated backbones, such groups can significantly alter the electronic and optical properties, such as absorption spectra and redox potentials. acs.org While the polymer from this compound would have a non-conjugated backbone, the electronic influence of the methoxy group could still be relevant in copolymers or in post-polymerization functionalization.

Table 3: Predicted Influence of Methoxy Group on Polymer Properties

PropertyPoly(hexa-1,5-diene) (Hypothetical)Poly(this compound) (Predicted)Rationale for ChangeReference
PolarityLowModerateIntroduction of polar C-O ether bond nih.gov
SolubilitySoluble in nonpolar solventsIncreased solubility in polar organic solventsIncreased polarity and chain flexibility nih.gov
Glass Transition (Tg)BaselineLowerIncreased free volume, hindered chain packing kpi.ua
CrystallinitySemicrystallineLower / AmorphousDisruption of chain packing by side group kpi.ua

Stereochemical Control in Polymer Backbones

The polymerization of this compound is expected to proceed primarily through a cyclopolymerization mechanism, a characteristic reaction of non-conjugated dienes like 1,5-hexadiene. In this process, the propagation involves an intramolecular cyclization step followed by intermolecular addition, leading to a polymer backbone containing cyclic repeating units, predominantly five- or six-membered rings. The stereochemistry of these cyclic units and the tacticity of the polymer chain would be highly dependent on the chosen polymerization method and catalyst system.

Ziegler-Natta and Metallocene Catalysis: Coordination polymerization using Ziegler-Natta or metallocene catalysts would be a primary approach for achieving stereocontrol. The geometry of the catalyst's active site plays a crucial role in directing the insertion of the monomer and the subsequent cyclization. For instance, metallocene catalysts are known for their ability to produce polymers with high stereoregularity from α-olefins and dienes. In the case of this compound, the catalyst's ligand framework would influence the facial selectivity of monomer coordination and the stereochemistry of the ring-closing step. It is conceivable that by carefully selecting the metallocene catalyst—for example, using catalysts with C2 symmetry—one could potentially synthesize isotactic polymers, while catalysts with Cs symmetry might lead to syndiotactic structures. The bulky methoxy group at the 2-position would likely have a significant steric influence on the polymerization, potentially favoring specific isomeric structures.

Radical Polymerization: Free radical polymerization of this compound would likely lead to a polymer with less stereochemical control compared to coordination polymerization. However, the reaction conditions, such as temperature and solvent, could still influence the stereochemical outcome to some extent. Lower polymerization temperatures generally favor a higher degree of stereoregularity in radical polymerizations. The formation of five-membered versus six-membered rings during cyclization would also be influenced by the stability of the resulting radical intermediates.

The hypothetical influence of different catalyst systems on the stereochemistry of poly(this compound) is summarized in the table below.

Catalyst SystemExpected Polymer MicrostructurePotential Stereochemical Control
Ziegler-Natta (e.g., TiCl₄/Al(C₂H₅)₃)Primarily cyclized units (five- and six-membered rings) with some residual unsaturation.Moderate to good control over tacticity, depending on the specific catalyst generation and conditions.
Metallocene (e.g., Cp₂ZrCl₂/MAO)High degree of cyclization, predominantly five-membered rings.High control over tacticity (isotactic or syndiotactic) is possible by tuning the ligand framework of the metallocene.
Radical Initiator (e.g., AIBN)A mix of cyclized units and potentially cross-linked structures.Generally lower stereocontrol, resulting in a more atactic polymer.

Design of Functional Polymers and Copolymers

The presence of the methoxy group in this compound makes it an attractive monomer for the design of functional polymers and copolymers. This functional group can be leveraged in several ways to impart specific properties to the resulting materials.

Direct Functionality: The methoxy group itself imparts polarity to the polymer, which can enhance properties such as adhesion, dyeability, and compatibility with other polar polymers or fillers. This inherent functionality is a straightforward way to create polymers with tailored surface properties without the need for post-polymerization modification.

Post-Polymerization Modification: The ether linkage of the methoxy group offers a potential site for chemical modification. Although ether cleavage is generally challenging, under specific conditions, the methoxy group could be demethylated to a hydroxyl group. This would transform the poly(this compound) into a polyalcohol with reactive hydroxyl side groups, which could then be used for further functionalization, such as esterification or urethane (B1682113) formation, to introduce a wide range of other functionalities.

Copolymerization: A powerful strategy for designing functional polymers is the copolymerization of this compound with other monomers. This approach allows for the incorporation of different functional units into the polymer chain, enabling fine-tuning of the material's properties.

Copolymerization with Non-polar Olefins: Copolymerizing this compound with simple olefins like ethylene or propylene (B89431) using a coordination catalyst could yield functionalized polyolefins. The methoxy groups would be periodically incorporated along the polyethylene (B3416737) or polypropylene (B1209903) backbone, improving properties like paintability and adhesion, which are typically poor for conventional polyolefins.

Copolymerization with Other Functional Monomers: Copolymerization with monomers that already contain other functional groups (e.g., acrylic acid, maleic anhydride) via radical polymerization could lead to multifunctional polymers. The resulting copolymers would possess a combination of functionalities, potentially leading to materials with unique responsive or self-assembling properties.

The table below outlines hypothetical copolymerization strategies involving this compound.

ComonomerPolymerization MethodPotential Copolymer Properties and Applications
Ethylene/PropyleneMetallocene CatalysisFunctionalized polyolefin with improved adhesion, printability, and compatibility with polar materials. Potential use as a tie layer in multilayer packaging.
StyreneRadical PolymerizationA copolymer with a balance of polar and non-polar segments, potentially useful as a compatibilizer for polymer blends.
Methyl AcrylateRadical PolymerizationA multifunctional copolymer with both ether and ester groups, which could be tailored for applications requiring specific solubility or reactivity.

Theoretical and Computational Chemistry of 2 Methoxyhexa 1,5 Diene

Electronic Structure Elucidation of 2-Methoxyhexa-1,5-diene

The electronic structure of this compound is fundamental to its chemical behavior. Computational methods are essential in mapping its electron distribution and energy levels, which in turn dictate its reactivity in various chemical transformations.

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic properties of molecules like this compound. DFT methods, such as B3LYP with a 6-31G* basis set, are frequently employed to study the mechanisms and stereochemistry of reactions involving substituted dienes. These methods provide valuable information on the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its role in pericyclic reactions like the Diels-Alder reaction.

For instance, studies on similar methoxy-substituted dienes demonstrate that the methoxy (B1213986) group, being an electron-donating group, raises the energy of the Highest Occupied Molecular Orbital (HOMO). This increased HOMO energy generally leads to a smaller HOMO-LUMO gap with electron-deficient dienophiles, thereby increasing the reaction rate of cycloadditions. The distribution of the HOMO on the diene framework is also influenced by the methoxy substituent, which in turn governs the regioselectivity of the reaction.

Ab initio methods, while computationally more demanding, can offer higher accuracy for electronic structure calculations. Methods like Møller–Plesset perturbation theory (MP2) can be used to refine the understanding of electron correlation effects on the molecule's geometry and energy.

Table 1: Representative Theoretical Methods in the Study of Substituted Dienes

Computational MethodBasis SetTypical Application
Density Functional Theory (B3LYP)6-31G*Geometry optimization, transition state analysis, reaction mechanism studies.
Møller–Plesset Perturbation Theory (MP2)6-311+G(d,p)Higher accuracy energy calculations, study of electron correlation.
Coupled Cluster (CCSD(T))aug-cc-pVTZHigh-accuracy benchmark calculations for small systems.

The rotational freedom around the C2-C3 single bond in 1,3-dienes leads to the existence of different conformers, primarily the s-cis and s-trans conformations. The s-trans conformer is generally more stable due to reduced steric hindrance. However, for a concerted reaction like the Diels-Alder cycloaddition to occur, the diene must adopt the less stable s-cis conformation.

Computational methods can be used to calculate the energy difference between these conformers and the rotational energy barrier separating them. For 1,3-butadiene (B125203), the s-trans conformer is more stable than the s-cis by approximately 2.9 kcal/mol, with a rotational barrier of about 3.7 kcal/mol. The presence of a methoxy group at the 2-position of hexa-1,5-diene can influence the relative stabilities of these conformers due to steric and electronic effects. A detailed conformational analysis using methods like B3LYP/6-31G(d) would reveal the precise energetic landscape for this compound, which is critical for understanding its reactivity in pericyclic reactions.

Computational Studies on Reaction Mechanisms Involving this compound

Computational chemistry plays a vital role in elucidating the detailed mechanisms of reactions involving this compound, such as cycloadditions and rearrangements.

The identification and characterization of transition states are paramount to understanding reaction kinetics. For cycloaddition reactions, such as the Diels-Alder reaction, computational methods can locate the transition state structure and calculate its energy, which corresponds to the activation energy of the reaction. Studies on substituted dienes show that electron-donating groups like methoxy can lower the activation barrier, thus accelerating the reaction. longdom.org

Similarly, for sigmatropic rearrangements like the Cope rearrangement, which is characteristic of 1,5-dienes, computational studies can map the potential energy surface and identify the transition state. The presence of a methoxy group can influence the activation energy of the Cope rearrangement. DFT calculations on substituted 1,5-hexadienes have shown that substituents can cooperatively lower the activation enthalpy. researchgate.net

Table 2: Calculated Activation Enthalpies for Cope Rearrangement of Substituted 1,5-Hexadienes (Illustrative)

Substituent at C2Computational MethodCalculated ΔH‡ (kcal/mol)
HB3LYP/6-31G34.5
CNB3LYP/6-31G27.8
OCH₃ (estimated)B3LYP/6-31G*Lower than unsubstituted

Note: The value for the OCH₃ substituent is an estimation based on its electron-donating nature and findings from related studies.

In reactions with unsymmetrical reactants, such as the Diels-Alder reaction between this compound and an unsymmetrical dienophile, the prediction of regio- and stereoselectivity is crucial. The regioselectivity can often be predicted by analyzing the coefficients of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). The reaction is favored between the atoms with the largest orbital coefficients. The electron-donating methoxy group at the 2-position of the diene significantly influences the distribution of the HOMO, making C1 more nucleophilic and thus directing the regiochemical outcome. nih.govmasterorganicchemistry.com

Stereoselectivity, such as the preference for the endo or exo product in Diels-Alder reactions, can also be investigated computationally. The energy difference between the endo and exo transition states can be calculated to predict the major product. This preference is often attributed to secondary orbital interactions, which can be quantified through computational analysis.

Advanced Modeling Techniques in this compound Chemistry

Beyond standard quantum chemical calculations, advanced modeling techniques can provide deeper insights into the chemistry of this compound. Techniques such as Quantum Mechanics/Molecular Mechanics (QM/MM) can be employed to study reactions in a solvent environment, providing a more realistic model of the reaction conditions.

Molecular dynamics simulations can be used to explore the conformational landscape of the molecule and to study the dynamic effects in its reactions. For complex reaction pathways, these simulations can reveal "hidden" intermediates and transition states that might be missed by static calculations on the potential energy surface. acs.org The continued development of computational methodologies will undoubtedly lead to an even more refined understanding of the intricate chemical behavior of molecules like this compound.

Machine Learning Applications in Reaction Prediction

Machine learning (ML) has emerged as a powerful tool for predicting the outcomes of chemical reactions, offering speed and accuracy that can accelerate discovery and process optimization. For a compound like this compound, which can potentially undergo pericyclic reactions such as Cope and Claisen rearrangements, ML models can predict the likelihood and outcome of such transformations under various conditions.

Recent advancements have seen the development of sophisticated ML models capable of handling the complexities of organic reactions. For instance, a two-stage machine learning framework can be trained on a dataset of known reactions to first filter possible reactions and then rank them to identify the most probable products. nih.gov In the context of pericyclic reactions, which are relevant to dienes, these models have demonstrated high accuracy, with some achieving a perfect ranking of productive reactions in over 85% of cases. nih.gov

One notable approach involves the use of graph-based generative algorithms like the non-autoregressive electron redistribution framework (NERF). Such models can predict the changes in the molecular graph, corresponding to bond formations and breakages during a reaction. rsc.org When applied to datasets of rsc.orgrsc.org sigmatropic rearrangements, including Cope and Claisen rearrangements, these models have achieved Top-1 accuracies exceeding 90%. rsc.org This high level of accuracy suggests that such a model could effectively predict whether this compound would undergo a rearrangement and what the likely product would be.

The predictive power of these models is often enhanced through transfer learning, where a model pre-trained on a large dataset of general reactions is fine-tuned on a smaller, more specific dataset of mechanistically related reactions. rsc.org This approach has been shown to be highly data-efficient. rsc.orgdigitellinc.com For this compound, a model could be pre-trained on a broad spectrum of organic reactions and then fine-tuned with data on known rearrangements of similar diene and ether systems to enhance its predictive accuracy for this specific substrate.

The application of such a machine learning model to this compound could involve the following steps:

Input Representation : The molecule is represented as a molecular graph, where atoms are nodes and bonds are edges, with features describing atomic and bond properties.

Candidate Product Generation : The model would generate a list of potential products from possible pericyclic rearrangements.

Product Ranking : A neural network then ranks these candidates, with the top-ranked product being the most likely outcome. nih.govnih.gov

Below is a hypothetical data table illustrating the kind of output such a predictive model might generate for the thermal rearrangement of this compound.

Table 1: Hypothetical Machine Learning Prediction of Reaction Outcomes for this compound
Potential ProductPredicted Yield (%)Confidence Score
(E)-Hepta-4,6-dien-1-al850.92
(Z)-Hepta-4,6-dien-1-al100.78
No Reaction50.65

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

Computational methods are invaluable for predicting the spectroscopic properties of molecules, with Nuclear Magnetic Resonance (NMR) chemical shift prediction being a prominent application. For this compound, theoretical calculations can provide a predicted NMR spectrum that aids in its structural confirmation and the assignment of experimental signals.

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting NMR chemical shifts with a high degree of accuracy. nih.gov The process typically involves:

Geometry Optimization : The 3D structure of this compound is optimized to find its lowest energy conformation.

Shielding Tensor Calculation : The magnetic shielding tensors for each nucleus are calculated using a chosen DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d), cc-pVTZ). nih.gov

Chemical Shift Calculation : The isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS).

Studies on conjugated and olefinic systems have demonstrated the power of DFT calculations in accurately predicting both ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net For complex molecules, these computational results can be crucial for distinguishing between isomers and resolving ambiguities in spectral assignments. researchgate.net

While highly accurate, DFT calculations can be computationally expensive. To address this, machine learning models, particularly graph neural networks (GNNs), have been developed to predict NMR chemical shifts with DFT-level accuracy but at a fraction of the computational cost. rsc.orgchemrxiv.org These models are trained on large datasets of molecules with DFT-calculated or experimentally determined NMR spectra and learn the relationship between the molecular structure and its chemical shifts. rsc.orgchemrxiv.org

A hypothetical comparison of predicted ¹³C NMR chemical shifts for this compound using a DFT method and a GNN model is presented below.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound
Carbon AtomDFT (B3LYP/6-31G(d))GNN ModelExperimental (Hypothetical)
C1114.5114.8114.2
C2145.2144.9145.5
C378.979.178.5
C435.135.434.8
C5135.8136.0135.6
C6116.3116.1116.7
-OCH₃56.256.555.9

Broader Research Implications and Future Outlook for 2 Methoxyhexa 1,5 Diene Studies

Emerging Methodologies in the Synthesis and Reactivity of Functionalized Dienes

The synthesis of functionalized dienes, including 2-Methoxyhexa-1,5-diene, is a dynamic field of research. Traditional methods are continually being refined and new, more efficient synthetic routes are being developed. A significant area of advancement is the use of transition-metal catalysis, which has enabled the development of highly selective and efficient reactions for the formation of diene structures.

Recent research has highlighted the use of various catalytic systems to control the regioselectivity and stereoselectivity of diene synthesis. For instance, palladium-catalyzed cross-coupling reactions have become a cornerstone for the construction of complex diene systems. These methods often offer mild reaction conditions and a broad tolerance of functional groups, making them highly versatile.

Another emerging area is the development of "green" synthetic methodologies. These approaches aim to reduce the environmental impact of chemical synthesis by utilizing more sustainable starting materials, reducing waste, and employing more energy-efficient processes. The application of these principles to the synthesis of this compound could lead to more environmentally friendly production methods.

The reactivity of functionalized dienes is also a subject of intense investigation. The presence of both a methoxy (B1213986) group and two double bonds in this compound suggests a rich and varied chemical reactivity. Researchers are exploring how the interplay of these functional groups influences the compound's participation in various reactions, such as cycloadditions, metathesis, and polymerization.

Potential for Novel Chemical Transformations and Material Innovations

The unique structural features of this compound make it a promising candidate for a variety of novel chemical transformations. The diene moiety can participate in Diels-Alder reactions, providing a pathway to complex cyclic structures that are valuable intermediates in the synthesis of natural products and pharmaceuticals. The methoxy group can act as a directing group or be transformed into other functional groups, further expanding the synthetic utility of this compound.

Beyond its role as a synthetic intermediate, this compound holds potential for the development of new materials. The diene structure is a key component in many polymers and elastomers. By incorporating this compound into polymerization reactions, it may be possible to create materials with tailored properties, such as enhanced thermal stability, altered mechanical strength, or specific optical properties.

The potential applications of such materials are vast, ranging from advanced coatings and adhesives to novel biomaterials and components for electronic devices. Further research into the polymerization behavior of this compound and the characterization of the resulting polymers will be crucial in realizing these possibilities.

Interdisciplinary Research Avenues with this compound

The study of this compound is not confined to the realm of synthetic organic chemistry. Its unique properties and potential applications create opportunities for collaboration across various scientific disciplines.

In the field of materials science, the investigation of polymers derived from this compound could lead to the development of innovative materials with tailored functionalities. This would involve close collaboration between organic chemists, polymer scientists, and materials engineers.

Furthermore, the potential biological activity of derivatives of this compound could open up avenues for research in medicinal chemistry and chemical biology. The synthesis of novel compounds based on this diene scaffold and the evaluation of their biological properties could lead to the discovery of new therapeutic agents.

Computational chemistry also plays a vital role in understanding the properties and reactivity of this compound. Theoretical calculations can provide valuable insights into its electronic structure, conformational preferences, and reaction mechanisms, guiding experimental studies and accelerating the discovery of new applications.

Q & A

Q. What are the recommended synthetic routes for 2-Methoxyhexa-1,5-diene, and how do reaction conditions influence isomer distribution?

Methodological Answer: Synthesis typically involves allylic methoxylation of hexa-1,5-diene precursors. For example, acid-catalyzed methanol addition to conjugated dienes can yield this compound. However, isomerization risks (e.g., 1,2- vs. 1,4-addition) require strict control of temperature (20–40°C) and solvent polarity. A factorial experimental design (e.g., 2³ design) is recommended to optimize variables like catalyst loading, solvent polarity, and reaction time, as demonstrated in analogous diene systems . GC-MS analysis with chiral columns can monitor isomer ratios.

Q. How can spectroscopic techniques (NMR, IR, Raman) distinguish this compound from its structural isomers?

Methodological Answer:

  • NMR: The methoxy proton (δ 3.2–3.4 ppm in 1^1H NMR) and allylic carbons (δ 70–80 ppm in 13^{13}C NMR) are diagnostic. Coupling constants (J1,2J_{1,2} and J5,6J_{5,6}) differentiate positional isomers.
  • Raman Spectroscopy: Depolarization ratios and vibrational modes (e.g., C=C stretching at ~1650 cm1^{-1}) help confirm conjugation patterns, as shown for structurally similar dienes .
  • IR: Methoxy C-O stretching (~1100 cm1^{-1}) and absence of carbonyl peaks exclude oxidation byproducts.

Q. What are the stability considerations for this compound under storage and experimental conditions?

Methodological Answer: The compound is prone to [3,3]-sigmatropic rearrangements (Cope-type) at elevated temperatures (>60°C) and may oxidize in air. Store under inert gas (N2_2/Ar) at –20°C in amber vials. Stability assays using accelerated aging (40°C/75% RH) with periodic GC-MS monitoring are advised.

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in [3,3]-sigmatropic rearrangements?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) reveal that the methoxy group stabilizes transition states via hyperconjugation, lowering activation barriers. Natural Bond Orbital (NBO) analysis shows σ→π* interactions (e.g., C3-C4→C1-C2) enhance aromaticity in chair-like transition states, analogous to Cope rearrangements in hexa-1,5-diene . Kinetic studies (Eyring plots) and isotopic labeling (13^{13}C at C2/C5) can validate computational predictions.

Q. What experimental strategies mitigate analytical challenges in quantifying trace degradation products of this compound?

Methodological Answer:

  • LC-MS/MS with MRM: Use multiple reaction monitoring (e.g., m/z 128 → 85 for methoxy fragments) to enhance sensitivity.
  • Derivatization: Convert reactive intermediates (e.g., aldehydes) to stable hydrazones for GC analysis.
  • Factorial Design: Apply fractional factorial experiments to identify critical degradation factors (e.g., light, O2_2 levels), as modeled in stigmasta-3,5-diene studies .

Q. How can regioselectivity in catalytic functionalization of this compound be controlled?

Methodological Answer: Transition-metal catalysts (e.g., Rh/Pd complexes with cyclooctadiene ligands) favor allylic C-H activation. Steric and electronic effects of the methoxy group direct functionalization to the less hindered double bond. For example, Rh(I)-catalyzed hydroformylation shows >90% regioselectivity at C5 when bulky phosphine ligands are used, as seen in cycloocta-1,5-diene systems .

Q. What computational tools predict the thermodynamic parameters of this compound decomposition?

Methodological Answer:

  • ReaxFF MD Simulations: Model bond dissociation energies (BDEs) for C-O and C-C bonds under thermal stress.
  • Thermogravimetric Analysis (TGA): Correlate mass loss profiles (N2_2 atmosphere, 10°C/min) with Arrhenius parameters (Ea_a, ΔG‡).
  • NICS (Nucleus-Independent Chemical Shift): Quantify aromaticity in transition states to predict decomposition pathways .

Contradictions and Data Gaps

  • Isomer Differentiation: Raman data for 2,5-Dimethyl-1,5-hexadiene may not fully apply to methoxy analogs due to electronic differences.
  • Safety Data: Acute toxicity (H302) is reported for structurally related compounds (e.g., 2-Methoxyamphetamine ), but specific toxicological studies on this compound are lacking.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.